An In-depth Technical Guide to the Isomers of Branched Undecafluoropentyl Iodide (C₅F₁₁I)
An In-depth Technical Guide to the Isomers of Branched Undecafluoropentyl Iodide (C₅F₁₁I)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, materials science, and agrochemistry. The unique physicochemical properties imparted by fluorine and perfluoroalkyl groups—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—offer a powerful toolkit for molecular design. Among the diverse array of fluorinated building blocks, branched perfluoroalkyl iodides represent a class of reagents with significant, yet often under-explored, potential. Their non-linear architecture can profoundly influence molecular conformation and intermolecular interactions in ways that their linear counterparts cannot.
This technical guide provides a comprehensive exploration of the branched isomers of undecafluoropentyl iodide (C₅F₁₁I). As a Senior Application Scientist, the aim is to move beyond a simple cataloging of facts and to provide a deeper understanding of the causality behind the synthesis, properties, and applications of these intriguing molecules. This document is structured to empower researchers to not only identify and source the appropriate isomer but also to strategically employ it in their research and development endeavors.
Nomenclature and Structural Diversity of C₅F₁₁I Isomers
The molecular formula C₅F₁₁I encompasses eight constitutional isomers, arising from the three possible carbon skeletons of pentane: the linear n-pentane, the singly branched isopentane (2-methylbutane), and the doubly branched neopentane (2,2-dimethylpropane)[1]. Understanding the precise nomenclature of these perfluorinated analogues is critical for unambiguous communication and sourcing.
Isomers Derived from the n-Pentane Skeleton
The linear pentane backbone gives rise to three positional isomers of iodoundecafluoropentane:
-
1-Iodoundecafluoropentane: The terminal iodide.
-
2-Iodoundecafluoropentane: The iodine atom is on the second carbon.
-
3-Iodoundecafluoropentane: The iodine atom is on the central carbon.
Isomers Derived from the Isopentane (2-Methylbutane) Skeleton
The branched isopentane skeleton yields four distinct isomers of iodoundecafluoropentane:
-
1-Iodo-1,1,2,3,3,4,4-heptafluoro-2-(trifluoromethyl)butane
-
2-Iodo-1,1,1,2,3,3,4,4-octafluoro-3-(trifluoromethyl)butane
-
3-Iodo-1,1,1,2,2,3,4,4-octafluoro-3-(trifluoromethyl)butane
-
4-Iodo-1,1,1,2,2,3,3-heptafluoro-2-(trifluoromethyl)butane
Isomer Derived from the Neopentane (2,2-Dimethylpropane) Skeleton
The highly branched neopentane skeleton results in a single isomer of iodoundecafluoropentane:
-
1-Iodo-1,1,3,3,3-pentafluoro-2,2-bis(trifluoromethyl)propane
A summary of the systematic IUPAC names for these isomers is presented in Table 1.
Table 1: Systematic and Common Nomenclature of C₅F₁₁I Isomers
| Parent Alkane | Structure | Systematic IUPAC Name | Common Name/Abbreviation |
| n-Pentane | CF₃(CF₂)₄I | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-1-iodopentane | Perfluoro-n-pentyl iodide |
| CF₃CF₂CF₂CF(I)CF₃ | 1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-iodopentane | Perfluoro-sec-pentyl iodide (2-iodo) | |
| CF₃CF₂CF(I)CF₂CF₃ | 1,1,1,2,2,4,4,5,5,5-Undecafluoro-3-iodopentane | Perfluoro-sec-pentyl iodide (3-iodo) | |
| Isopentane | (CF₃)₂CFCF₂CF₂I | 1,1,2,2,3,4,4,4-Octafluoro-1-iodo-3-(trifluoromethyl)butane | Perfluoroisopentyl iodide |
| (CF₃)₂CFCF(I)CF₃ | 1,1,1,2,3,4,4,4-Octafluoro-2-iodo-3-(trifluoromethyl)butane | - | |
| CF₃CF₂CF(CF₃)CFI | 1,1,1,2,2,3,4,4-Octafluoro-3-iodo-3-(trifluoromethyl)butane | - | |
| CF₃CF₂C(I)(CF₃)₂ | 1,1,1,2,2,3,3-Heptafluoro-4-iodo-4-(trifluoromethyl)butane | Perfluoro-tert-pentyl iodide | |
| Neopentane | (CF₃)₃CCF₂I | 1,1,1,3,3-Pentafluoro-1-iodo-2,2-bis(trifluoromethyl)propane | Perfluoroneopentyl iodide |
Synthesis of Branched Perfluoroalkyl Iodides
The synthesis of branched perfluoroalkyl iodides often requires different strategies compared to their linear counterparts, which are typically produced via telomerization of tetrafluoroethylene[2][3].
Telomerization with Branched Telogens
One common industrial method to introduce branching is to use a branched perfluoroalkyl iodide as the telogen in a telomerization reaction with a taxogen such as tetrafluoroethylene[2]. For example, heptafluoroisopropyl iodide can be used to initiate the polymerization of tetrafluoroethylene, leading to a range of branched perfluoroalkyl iodides.
Experimental Protocol: Telomerization for Branched Perfluoroalkyl Iodides
-
Reactor Setup: A high-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and an inlet for gaseous reactants is required.
-
Charging the Reactor: The branched telogen (e.g., heptafluoroisopropyl iodide) and a radical initiator (e.g., a peroxide) are charged into the reactor.
-
Pressurization and Heating: The reactor is sealed, purged with an inert gas, and then pressurized with the taxogen (e.g., tetrafluoroethylene). The mixture is heated to the desired reaction temperature to initiate the radical chain reaction.
-
Reaction Monitoring: The reaction progress is monitored by observing the pressure drop as the gaseous taxogen is consumed.
-
Work-up and Purification: After the reaction is complete, the reactor is cooled, and the excess pressure is vented. The product mixture, which consists of a homologous series of branched perfluoroalkyl iodides, is then purified by fractional distillation.
Caption: Workflow for the synthesis of branched perfluoroalkyl iodides via telomerization.
Radical Addition to Branched Perfluoroalkenes
Another versatile method involves the radical addition of iodine monofluoride (generated in situ) or other iodine sources to a branched perfluoroalkene[4]. This approach offers more control over the final product's structure.
Physicochemical Properties and Spectroscopic Characterization
Table 2: Estimated Physical Properties of Selected C₅F₁₁I Isomers
| Isomer | Estimated Boiling Point (°C) | Estimated Density (g/mL at 25°C) |
| Perfluoro-n-pentyl iodide | 95-100 | ~1.9 |
| Perfluoroisopentyl iodide | 85-90 | ~1.85 |
| Perfluoroneopentyl iodide | 80-85 | ~1.8 |
| Perfluoro-tert-pentyl iodide | 75-80 | ~1.8 |
Spectroscopic Characterization:
-
¹⁹F NMR Spectroscopy: This is the most powerful technique for the structural elucidation of fluorinated compounds. The chemical shifts and coupling constants of the fluorine nuclei are highly sensitive to their local electronic environment, allowing for the unambiguous identification of each isomer.
-
¹³C NMR Spectroscopy: Provides complementary information on the carbon skeleton of the molecule.
-
Mass Spectrometry: Electron ionization mass spectrometry of perfluoroalkyl iodides typically shows characteristic fragmentation patterns, including the loss of an iodine atom and fragmentation of the perfluoroalkyl chain. The molecular ion peak may be weak or absent.
Applications in Research and Development
The unique steric and electronic properties of branched perfluoroalkyl iodides make them valuable reagents in various fields.
Organic Synthesis and Materials Science
Branched perfluoroalkyl iodides are key building blocks for the synthesis of complex fluorinated molecules. The C-I bond is relatively weak and can be readily cleaved to generate a perfluoroalkyl radical, which can then participate in a variety of radical-mediated reactions[5]. This reactivity is harnessed to introduce branched perfluoroalkyl moieties into organic substrates, leading to the development of novel materials with tailored properties, such as advanced surfactants and polymers.
Caption: Key radical reactions involving branched perfluoroalkyl iodides.
Drug Development and Medicinal Chemistry
The introduction of branched perfluoroalkyl groups can have a profound impact on the pharmacokinetic and pharmacodynamic properties of a drug candidate[1]. The steric bulk of a branched group can shield a molecule from metabolic degradation, thereby increasing its half-life. Furthermore, the unique electronic nature of these groups can influence a molecule's binding affinity and selectivity for its biological target. Fluorinated building blocks are essential tools in this optimization process[6].
Conclusion
The branched isomers of undecafluoropentyl iodide represent a versatile and powerful class of reagents for the synthesis of advanced materials and novel therapeutic agents. Their unique structural features offer opportunities to fine-tune molecular properties in ways that are not possible with their linear counterparts. A thorough understanding of their nomenclature, synthesis, and reactivity is essential for harnessing their full potential. As research in fluorine chemistry continues to expand, it is anticipated that the application of these and other branched perfluoroalkyl building blocks will play an increasingly important role in addressing challenges in medicine and materials science.
References
-
Brace, N. O. (1998). Syntheses with perfluoroalkyl iodides. A review. Journal of Fluorine Chemistry, 91(2), 135-172. [Link]
-
Wikipedia. (2023). Perfluoropentane. Retrieved from [Link]
-
PubChem. (n.d.). Iodopentafluoroethane. Retrieved from [Link]
-
Probst, A., Raab, K., Ulm, K., & von Werner, K. (1987). Synthesis and chemistry of perfluoro-2-iodo-2-methyl-alkanes. Journal of Fluorine Chemistry, 37(2), 223–245. [Link]
- Google Patents. (n.d.). Telomerization method of perfluoroalkyl iodide.
-
Wang, X., et al. (2022). Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. Nature Communications, 13(1), 2736. [Link]
-
Prchalová, E., Štěpánek, O., Smrček, S., & Kotora, M. (2014). Medicinal applications of perfluoroalkylated chain-containing compounds. Future Medicinal Chemistry, 6(10), 1201–1229. [Link]
-
Tang, X., et al. (2018). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. Chemical Science, 9(3), 659-664. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane. Retrieved from [Link]
-
PubChem. (n.d.). (S)-(+)-1-Iodo-2-methylbutane. Retrieved from [Link]
-
Reardon, P. J., et al. (2022). Investigation of Perfluorooctanesulfonic Acid (PFOS) and Perfluorooctanoic Acid (PFOA) Isomer Profiles in Naturally Contaminated Food Samples. Journal of Agricultural and Food Chemistry, 70(26), 7943–7952. [Link]
-
Postigo, A. (2017). Iodine(III) Reagents in Radical Chemistry. Accounts of Chemical Research, 50(8), 1835–1845. [Link]
- Google Patents. (n.d.). Synthesis of perfluoroalkyl iodides.
-
Zhdankin, V. V. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]
-
Cheméo. (n.d.). 2-Iodo-2-methylbutane. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Perfluoroalkyls. [Link]
-
Doc Brown's Chemistry. (n.d.). 2-methylbutane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of perfluoroalkyl iodide.
- Google Patents. (n.d.). Method for continuous production of a perfluoroalkyl iodide telomer.
-
LookChem. (n.d.). 2-Iodo-2-methylbutane. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Telomerization – Knowledge and References. Retrieved from [Link]
-
Frontiers. (2022). Identification of Branched and Linear Forms of PFOA and Potential Precursors: A User-Friendly SMILES Structure-based Approach. Retrieved from [Link]
-
Halocarbon Life Sciences. (2020). Fluorinated Building Blocks. Retrieved from [Link]
-
ResearchGate. (n.d.). Radical addition of perfluorinated alkyl iodides to multi-layered graphene and single-walled carbon nanotubes. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]
-
MolecularCloud. (2024). Fluorinated Building Blocks: Essential Tools for Modern Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Anticancer Compounds, Chapter 2. Basic Principles of Cancer Biology. Retrieved from [Link]
-
Neumann, A., et al. (2021). Investigation of Bis(Perfluoro‐tert‐Butoxy) Halogenates(I/III). Chemistry – A European Journal, 27(64), 17676-17683. [Link]
-
PubMed. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). (3S)-2-fluoro-3-iodopentane. Retrieved from [Link]
-
Academia.edu. (n.d.). Telomerization of tetrafluoroethylene and hexafluoropropene: synthesis of diiodoperfluoroalkanes. Retrieved from [Link]
-
Chemsrc. (n.d.). Perfluoro-tert-butyl iodide. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of boiling points of the perfluoroalkanes to the normal.... Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 2,2-dimethylpropane. Retrieved from [Link]
Sources
- 1. Medicinal applications of perfluoroalkylated chain-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 3. EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents [patents.google.com]
- 4. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
